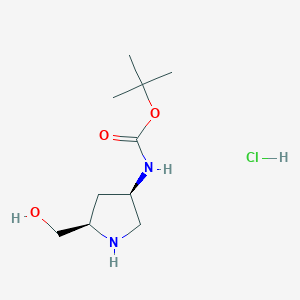

tert-Butyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride

Description

Properties

Molecular Formula |

C10H21ClN2O3 |

|---|---|

Molecular Weight |

252.74 g/mol |

IUPAC Name |

tert-butyl N-[(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate;hydrochloride |

InChI |

InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-7-4-8(6-13)11-5-7;/h7-8,11,13H,4-6H2,1-3H3,(H,12,14);1H/t7-,8-;/m1./s1 |

InChI Key |

YNASECDCFXDYHN-SCLLHFNJSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](NC1)CO.Cl |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(NC1)CO.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.

Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde as the reagent.

Attachment of the tert-Butyl Carbamate Moiety: The tert-butyl carbamate group is typically introduced through a reaction with tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

Reduction: The compound can be reduced to modify the functional groups, such as converting the carbamate to an amine.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Conditions for substitution reactions can vary, but often involve nucleophiles or electrophiles in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the carbamate group can produce an amine.

Scientific Research Applications

tert-Butyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Chemical Identity :

- Molecular Formula : C₁₀H₂₁ClN₂O₃ (hydrochloride salt) .

- Molecular Weight : 252.74 g/mol .

- Structure : A pyrrolidine ring with (3R,5R)-stereochemistry, featuring a hydroxymethyl (-CH₂OH) group at position 5 and a tert-butyl carbamate (-NHBoc) group at position 3 .

Physicochemical Properties :

- Storage : Requires inert atmosphere and refrigeration (2–8°C) .

- Hazards : Classified with warnings (H302: harmful if swallowed; H315/H319: skin/eye irritation; H335: respiratory irritation) .

Applications :

A chiral building block in pharmaceutical synthesis, leveraging its stereochemistry for asymmetric catalysis or as a protected intermediate in drug development .

Table 1: Key Structural and Functional Comparisons

Key Comparison Points :

Stereochemistry: The (3R,5R) configuration distinguishes the target compound from diastereomers like (3R,5S)-isomers, which may exhibit divergent pharmacokinetic properties . Example: (2S,4R)-2-Hydroxymethyl-4-Boc-aminopyrrolidine hydrochloride (CAS 1909287-30-4) has inverted stereochemistry, altering hydrogen-bonding interactions in receptor binding .

Functional Groups: Hydroxymethyl vs. Trifluoromethyl: Compounds like [(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol hydrochloride (CAS 2101775-10-2) replace -CH₂OH with -CF₃, enhancing lipophilicity and bioavailability . Boc Protection: The tert-butyl carbamate group in the target compound contrasts with unprotected amines (e.g., BD00919659), which are more reactive but less stable .

Heterocyclic Core: Pyrrolidine vs. Pyrimidine: Pyrimidine derivatives (e.g., CAS 1799420-92-0) exhibit planar aromatic structures, favoring π-π stacking in enzyme active sites, unlike the non-aromatic pyrrolidine . Spiro vs. Bicyclic Systems: Spiro compounds (e.g., 7-fluoro-5-azaspiro[2.4]heptane) introduce conformational rigidity, useful in targeting sterically constrained binding pockets .

Hazard Profiles :

- The target compound’s H335 (respiratory irritation) contrasts with fluorine-containing analogs (e.g., CAS 1799420-92-0), which may pose additional risks due to fluoride release .

Biological Activity

tert-Butyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride , a compound with the molecular formula C10H20ClN2O3, is a derivative of pyrrolidine and has garnered interest due to its potential biological activities. This article reviews its biological activity, synthesis, and relevant research findings.

- Molecular Weight : 252.74 g/mol

- IUPAC Name : tert-butyl N-[(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate; hydrochloride

- CAS Number : 1264243-41-5

Biological Activity

The biological activity of this compound is primarily associated with its role as a potential therapeutic agent. The following sections summarize key findings from various studies regarding its biological effects.

Antibacterial Activity

Recent studies have indicated that derivatives of pyrrolidine, including this compound, exhibit antibacterial properties. This is particularly relevant in the context of multi-drug resistant bacteria:

- Mechanism of Action : The compound may inhibit bacterial protein synthesis by targeting the ribosome, similar to other pyrrolidine-containing antibiotics such as quinupristin and dalfopristin .

- In Vitro Studies : In vitro assays have shown that certain pyrrolidine derivatives can effectively inhibit the growth of Gram-positive bacteria, including strains resistant to conventional antibiotics .

Cytotoxicity and Anticancer Potential

There is emerging evidence regarding the cytotoxic effects of pyrrolidine derivatives on cancer cell lines:

- Cell Line Studies : Research has demonstrated that certain modifications to the pyrrolidine structure can enhance cytotoxicity against various cancer cell lines .

- Mechanistic Insights : The cytotoxic effects may be attributed to the induction of apoptosis in cancer cells, although specific pathways remain to be elucidated.

Synthesis and Derivatives

The synthesis of this compound typically involves:

- Starting Materials : Utilizing commercially available pyrrolidine derivatives and tert-butyl carbamate.

- Synthetic Route : The reaction conditions often include standard organic synthesis techniques such as acylation followed by hydrolysis to yield the final product.

Research Findings

Several studies have explored the biological activity of similar compounds:

Case Studies

- Case Study 1 : A study investigated the efficacy of a related pyrrolidine compound in treating infections caused by multi-drug resistant Staphylococcus aureus. Results indicated significant antibacterial activity with minimal cytotoxicity towards human cells.

- Case Study 2 : Another research project focused on the anticancer potential of pyrrolidine derivatives, revealing that specific structural modifications led to enhanced apoptosis in breast cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.